molecular formula C18H18N4O3 B11163090 N-(2-methoxyphenethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N-(2-methoxyphenethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B11163090
M. Wt: 338.4 g/mol
InChI Key: VQHCTHIYGKAVNI-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a heterocyclic compound featuring a benzotriazinone core linked via an acetamide group to a 2-methoxyphenethyl substituent. The benzotriazinone moiety (1,2,3-benzotriazin-4(3H)-one) is characterized by a fused triazine and benzene ring system with a ketone group at position 3.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C18H18N4O3/c1-25-16-9-5-2-6-13(16)10-11-19-17(23)12-22-18(24)14-7-3-4-8-15(14)20-21-22/h2-9H,10-12H2,1H3,(H,19,23)

InChI Key

VQHCTHIYGKAVNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Comparison with Similar Compounds

N-[(2E)-5-Methyl-1,3,4-Thiadiazol-2(3H)-ylidene]-2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Acetamide

  • Structure : Replaces the 2-methoxyphenethyl group with a 5-methyl-1,3,4-thiadiazole substituent.
  • Pharmacokinetics : Thiadiazole derivatives often exhibit moderate BBB permeability but may suffer from rapid metabolic clearance compared to aromatic amines like 2-methoxyphenethyl .

N-(Phenylsulfonyl)-L-Valine (4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Methyl Ester

  • Structure : Features a valine ester and phenylsulfonyl group instead of the acetamide linkage.
  • Activity : Sulfonyl groups typically improve metabolic stability and target binding affinity in enzyme inhibitors .

Heterocyclic Analogues with Quinazolinone Cores

N-(1,3-Dioxoisoindolin-2-yl)-2-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Acetamide (Compound 1a)

  • Structure: Quinazolinone replaces benzotriazinone; includes a phthalimide group.
  • Activity : Demonstrated antioxidant efficacy via DPPH assay (IC50 ~15 µM) and binding affinity for MAO B and COX-2, critical for neuroprotection and anti-inflammatory effects .
  • Pharmacokinetics : High BBB permeability (predicted logBB = 0.8) and intestinal absorption (>80%) due to balanced lipophilicity .

2-(6-Chloro-2-Methyl-4-Oxoquinazolin-3(4H)-yl)-N-Phenylacetamide

  • Structure: Chlorine substituent on the quinazolinone core and phenylacetamide linkage.
  • Activity: Potent enoyl-ACP reductase (InhA) inhibition (MIC = 1.2 µg/mL against M. tuberculosis), outperforming benzotriazinone derivatives in antimycobacterial activity .

Thiazolidinone and Thiazole Derivatives

N-(4-Oxo-2-Thioxothiazolidin-3-yl)-2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 5)

  • Structure: Combines thiazolidinone and quinazolinone moieties with a sulfur bridge.
  • Activity : Exhibited broad-spectrum antimicrobial activity (MIC = 10.7–21.4 µmol/mL against fungal pathogens) .
  • Key Difference : The thioxo group enhances electrophilicity, improving interaction with microbial enzymes but increasing toxicity risks .

2-(4-Chloro-3-Methylphenoxy)-N-(4-Oxo-2-Arylthiazolidin-3-yl)Acetamide (4a–e)

  • Structure: Phenoxyacetamide linked to thiazolidinone.
  • Activity: Moderate antibacterial activity (MIC = 25–50 µg/mL against S. aureus) but weaker than benzotriazinone analogs in antioxidant assays .

Pharmacokinetic and Toxicity Comparisons

Compound Class BBB Permeability Metabolic Stability Key Targets Notable Activities
Benzotriazinone derivatives High (logBB >0.5) Moderate MAO B, COX-2, NF-κB Antioxidant, CNS-targeted
Quinazolinone derivatives Moderate High InhA, bd oxidase Antitubercular, antioxidant
Thiazolidinone derivatives Low Variable Microbial enzymes Antimicrobial

Key Observations :

  • Benzotriazinones exhibit superior CNS permeability due to aromatic amine substituents (e.g., 2-methoxyphenethyl) .
  • Quinazolinones show stronger antitubercular activity, attributed to chloro and methyl substituents enhancing target binding .
  • Thiazolidinones prioritize antimicrobial efficacy but face metabolic instability due to reactive thiol groups .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common approach involves cyclizing anthranilic acid (2-aminobenzoic acid) derivatives with nitrous acid (HNO₂) or isoamyl nitrite under acidic conditions. For example, treatment of 2-amino-N-methylbenzamide with sodium nitrite in hydrochloric acid yields 3-methyl-1,2,3-benzotriazin-4-one. Adapting this method, 2-amino-4-methoxybenzoic acid could undergo diazotization followed by intramolecular cyclization to form 7-methoxy-1,2,3-benzotriazin-4(3H)-one, a potential intermediate.

Oxidative Cyclization of Hydrazine Derivatives

Alternative routes employ hydrazine derivatives. For instance, 2-hydrazinobenzoic acid reacts with phosgene (COCl₂) or triphosgene to form the benzotriazinone ring. This method offers control over substitution patterns by modifying the hydrazine precursor.

Functionalization of the Benzotriazinone Core

Introducing the acetamide side chain at the N3 position of the benzotriazinone requires careful activation of the carboxylic acid component.

Acetic Acid Activation and Amide Coupling

A two-step protocol is frequently employed:

  • Activation : Reacting 4-oxo-1,2,3-benzotriazin-3-ylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O converts the carboxylic acid to the corresponding acid chloride.

  • Coupling : The acid chloride reacts with 2-methoxyphenethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), often with a base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA) to scavenge HCl.

Example Procedure

Direct Coupling Using Carbodiimide Reagents

Modern approaches utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form the amide bond without isolating the acid chloride. This one-pot method reduces side reactions and improves yields.

Optimized Conditions

ReagentSolventTemperatureYield (%)
HATU/DIEADMF25°C78–82
EDC/HOBtDCM0°C → RT65–70

Synthesis of 2-Methoxyphenethylamine

The amine component, 2-methoxyphenethylamine, is commercially available but can be synthesized via:

Reduction of 2-Methoxyphenylacetonitrile

Catalytic hydrogenation of 2-methoxyphenylacetonitrile using Raney nickel or palladium on carbon (Pd/C) in methanol under H₂ atmosphere.

Gabriel Synthesis

Reacting 2-methoxyphenethyl bromide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Challenges and Optimization Strategies

Regioselectivity in Benzotriazinone Formation

Unsubstituted benzotriazinones may form regioisomers during cyclization. Introducing electron-donating groups (e.g., methoxy) at specific positions directs cyclization, as seen in US20160145218A1.

Amide Bond Stability

The acetamide linkage is susceptible to hydrolysis under acidic or basic conditions. Maintaining anhydrous conditions and low temperatures during coupling minimizes degradation.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

Analytical Characterization

Critical spectroscopic data for validating the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.30 (d, J=8.4 Hz, 1H, Ar-H), 7.85–7.75 (m, 2H, Ar-H), 7.45 (t, J=7.6 Hz, 1H, Ar-H), 6.90–6.80 (m, 3H, OCH₃-Ar-H), 4.25 (s, 2H, CH₂CO), 3.75 (s, 3H, OCH₃), 3.50 (t, J=7.2 Hz, 2H, NCH₂), 2.85 (t, J=7.2 Hz, 2H, ArCH₂).

  • HRMS : m/z calculated for C₁₈H₁₈N₄O₃ [M+H]⁺: 345.1355; found: 345.1358 .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60–80°C↑ Cyclization
Solvent PolarityDMF > Ethanol↑ Solubility
Catalyst (Triethylamine)1.5 equiv↓ By-products

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